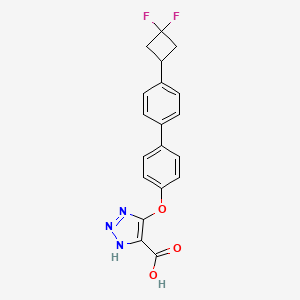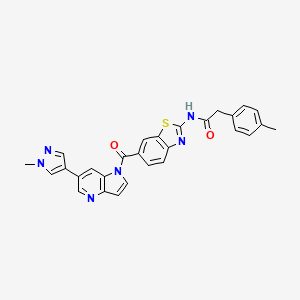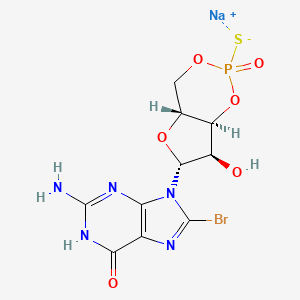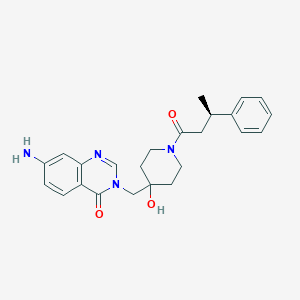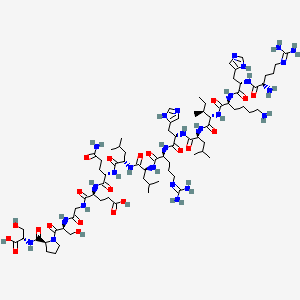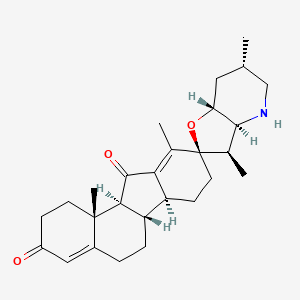
Jervinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jervinone is a natural alkaloid compound derived from the Veratrum species. It is a metabolite of the Veratrum alkaloid jervine and is known for its significant biological activities. This compound has a molecular formula of C27H37NO3 and a molecular weight of 423.59 g/mol .
Vorbereitungsmethoden
Jervinone can be prepared through the biotransformation of jervine using the mold Cunninghamella elegans (ATCC 9245). This process involves the fermentation of jervine, resulting in the isolation of (-)-Jervinone as the major metabolite . Additionally, Cunninghamella elegans can epimerize the C-3 position of jervine, producing 3-epi-jervine .
Analyse Chemischer Reaktionen
Jervinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, resulting in new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Jervinone has several scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: this compound is studied for its effects on cellular processes and its potential as a bioactive compound.
Medicine: this compound exhibits anti-cancer properties and is investigated for its potential use in cancer treatment.
Industry: This compound is used in the development of pharmaceuticals and other bioactive compounds.
Wirkmechanismus
Jervinone exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit the Hedgehog signaling pathway, which is involved in the regulation of cell growth and differentiation. By blocking this pathway, this compound can slow down the growth of certain tumors . Additionally, this compound has been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
Jervinone is similar to other Veratrum alkaloids such as jervine, veratramine, and cyclopamine. These compounds share a common C-nor-D-homosteroidal skeleton and exhibit similar biological activities. this compound is unique in its specific interactions with molecular targets and its distinct biological effects .
Similar Compounds
- Jervine
- Veratramine
- Cyclopamine
Eigenschaften
CAS-Nummer |
469-60-3 |
|---|---|
Molekularformel |
C27H37NO3 |
Molekulargewicht |
423.6 g/mol |
IUPAC-Name |
(3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,5,6,6a,6b,7,8,11a-octahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3,11-dione |
InChI |
InChI=1S/C27H37NO3/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2/h12,14,16,19-21,23-24,28H,5-11,13H2,1-4H3/t14-,16+,19-,20-,21+,23+,24-,26-,27-/m0/s1 |
InChI-Schlüssel |
KLTPAUQDYRELPI-WKWNSBFHSA-N |
Isomerische SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CCC6=CC(=O)CC[C@@]6([C@H]5C(=O)C4=C3C)C)C)NC1 |
Kanonische SMILES |
CC1CC2C(C(C3(O2)CCC4C5CCC6=CC(=O)CCC6(C5C(=O)C4=C3C)C)C)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-3,24,28-trihydroxy-21-methoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione](/img/structure/B15136413.png)
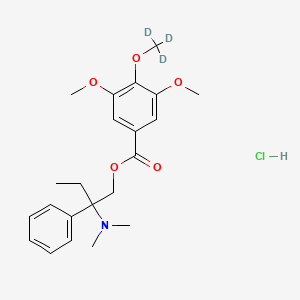
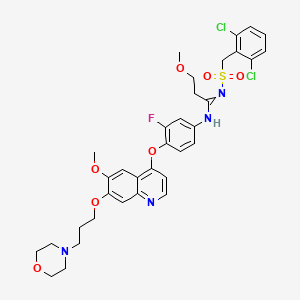
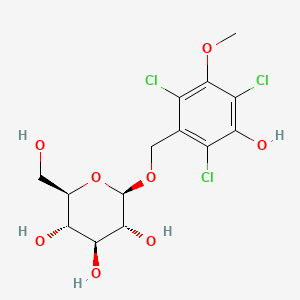
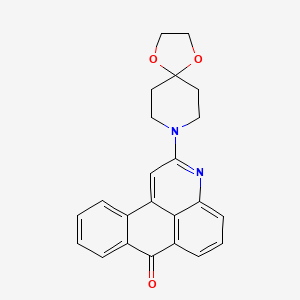
![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate](/img/structure/B15136444.png)
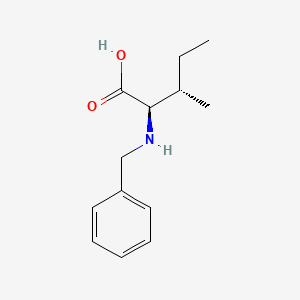
![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)
